molecular formula C8H6Cl2FNO B13665997 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone

1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone

Cat. No.: B13665997
M. Wt: 222.04 g/mol
InChI Key: KFTRRFFLPDRASC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H6Cl2FNO.

Preparation Methods

The synthesis of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves several steps. One common method includes the reaction of 2,6-dichloro-4-methylpyridine with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6Cl2FNO

Molecular Weight

222.04 g/mol

IUPAC Name

1-(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H6Cl2FNO/c1-3-5(4(2)13)7(9)12-8(10)6(3)11/h1-2H3

InChI Key

KFTRRFFLPDRASC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)C

Origin of Product

United States

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